molecular formula C16H16ClFN4O B6026707 2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide

2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide

Cat. No. B6026707
M. Wt: 334.77 g/mol
InChI Key: LDKAZNRXQVUJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide involves the inhibition of DNA replication and cell division. This compound has been found to bind to the DNA molecule and prevent the formation of the replication fork, thereby inhibiting the replication of the DNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and has been studied for its potential as a chemotherapeutic agent. Additionally, this compound has been found to exhibit anti-inflammatory and anti-angiogenic activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide in lab experiments is its potential as a chemotherapeutic agent. This compound has been found to exhibit antitumor activity and has been studied for its potential as a treatment for various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several potential future directions for the study of 2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide. One direction is the investigation of its potential as a treatment for other types of cancer. Another direction is the development of analogs of this compound with improved efficacy and reduced toxicity. Additionally, the use of this compound in combination with other chemotherapeutic agents may also be explored.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide can be achieved through a multistep process. The first step involves the preparation of 2-chloro-6-fluoroaniline, which is then reacted with 1-(2-pyrimidinyl)-3-piperidinylmethanamine to form the intermediate product. The final step involves the condensation of the intermediate product with benzoyl chloride to yield this compound.

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity and has been studied for its potential as a chemotherapeutic agent.

properties

IUPAC Name

2-chloro-6-fluoro-N-(1-pyrimidin-2-ylpiperidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-12-5-1-6-13(18)14(12)15(23)21-11-4-2-9-22(10-11)16-19-7-3-8-20-16/h1,3,5-8,11H,2,4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAZNRXQVUJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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